Trimethylsilane
Overview
Description
Trimethylsilane is an organosilicon compound with the formula (CH3)3SiH . It is a trialkylsilane and the Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane, which is a liquid at room temperature . This compound is a colorless, odorless, and highly-flammable gas .
Synthesis Analysis
This compound is not normally found in nature. Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Molecular Structure Analysis
The molecular formula of this compound is C3H10Si . The IUPAC name is this compound . The SMILES string is CSiHC . The molecular weight is 74.197 g/mol .
Chemical Reactions Analysis
The Si-H bond in this compound is reactive . It is less commonly used as a reagent than the related triethylsilane . This compound is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .
Physical and Chemical Properties Analysis
This compound is a colorless, odorless, and highly-flammable gas . The molecular weight is 74.197 g/mol . The density is 0.638 g/cm^3 . The melting point is -135.9 °C and the boiling point is 6.7 °C . It is insoluble in water .
Scientific Research Applications
Dielectric Film Deposition
- TMS is utilized in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. This includes standard dielectrics like SiO2 and reduced permittivity dielectrics like amorphous hydrogenated silicon carbide and its oxides. TMS-based dielectrics can replace SiH4-based oxides and nitrides in advanced device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).
Chemical Reactions and Synthesis
- TMS is a valuable reactant in gold-catalyzed oxidative coupling reactions with arylsilanes. It provides complementary yields to boronic acid methods and facilitates intramolecular coupling reactions (Brenzovich et al., 2010).
- The compound is used in Grignard syntheses, particularly as a protective group for terminal ethynyl groups. This method has been employed in preparing various organometallic compounds (Eaborn et al., 1967).
Chemical Vapor Deposition (CVD) Chemistry
- TMS plays a crucial role in hot-wire CVD processes. Its decomposition and the resulting secondary gas-phase reactions have been studied, revealing the formation of methane and other small hydrocarbon molecules. This research provides insights into the CVD process involving TMS (Toukabri et al., 2013).
Material Science Applications
- TMS is involved in chain transfer reactions in the polymerization of substituted acetylenes, enabling control over polymer molecular weight and confirming the metal-carbene mediated polymerization mechanism (Masuda et al., 1991).
- In material aging studies, oxygen-treated TMS plasma-polymerized films were investigated using spectroscopic ellipsometry and X-ray photoelectron spectroscopy, providing insights into the aging process and composition of these materials (El-Agez et al., 2011).
Surface Chemistry
- TMS has been studied for its interaction with silicon surfaces. Electron-stimulated and thermal desorption studies have shown how TMS decomposes on Si surfaces, contributing to our understanding of surface chemistry and materials processing (Ascherl et al., 1995).
Semiconductor Applications
- Heteroepitaxial growth of SiC on Si substrates using TMS as a precursor has been investigated, showing potential for high-temperature and corrosive environment applications (Madapura et al., 1999).
Mechanism of Action
Target of Action
Trimethylsilane, also known as Silane, trimethyl-, Trimethysilane, or 2-Methyl-2-silapropane, is primarily used as a reagent in various chemical reactions . Its primary targets are the functional groups in organic substrates that it interacts with during these reactions .
Mode of Action
This compound interacts with its targets through a process known as hydrosilylation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials . This compound plays a crucial role in these pathways, particularly in the insertion and transformation of functional groups .
Pharmacokinetics
It is known to be a colorless liquid that is classified as a hydrosilane since it contains an si-h bond .
Result of Action
The result of this compound’s action is the successful reduction of functional groups, hydrosilylation, and the facilitation of consecutive radical reactions . This leads to the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with oxygen occurs spontaneously and slowly at ambient temperature to form siloxane . Furthermore, the use of this compound allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Safety and Hazards
Future Directions
Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C . It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon . It is expected that this compound will continue to be used in these applications in the future .
Properties
IUPAC Name |
trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDJYEQOELDLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110477-51-5 | |
Record name | Silane, trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110477-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
74.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS] | |
Record name | Silane, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18373 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
993-07-7 | |
Record name | Trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=993-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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